2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid
Overview
Description
2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid: is a boronic acid derivative characterized by the presence of two fluorine atoms at the 2 and 4 positions, a hydroxymethyl group at the 3 position, and a boronic acid group attached to a phenyl ring.
Mechanism of Action
Target of Action
The primary target of 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway, leading to the formation of carbon–carbon bonds . This pathway is crucial in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .
Pharmacokinetics
Boronic acids are generally known for their stability and easy handling, which can impact their bioavailability .
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds . This is a fundamental process in organic synthesis, enabling the construction of complex organic molecules from simpler ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable under normal conditions but can decompose under high temperature or in the presence of fire . It should be stored in a dry, cool, and well-ventilated place, away from fire and combustible materials . Personal protective equipment, such as safety glasses, protective gloves, and masks, should be used when handling this compound .
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is often used in Suzuki-Miyaura coupling reactions, where it acts as a reagent to form carbon-carbon bonds . The interactions between this compound and enzymes such as palladium catalysts are crucial for the success of these reactions. Additionally, this compound can form reversible covalent bonds with diols and other hydroxyl-containing molecules, making it useful in the design of sensors and inhibitors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can affect the expression of genes related to cell growth and differentiation, thereby impacting cellular proliferation and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction . For instance, the compound can inhibit enzymes by blocking their active sites or by inducing conformational changes that reduce their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH levels or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some reports indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals . At higher doses, this compound can exhibit toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound can be safely used for research purposes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis . Enzymes such as oxidoreductases and transferases play a key role in the metabolism of this compound, mediating its conversion into different chemical forms that can be further processed or excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus where it can interact with DNA and transcription factors, or it may localize to the mitochondria where it can influence energy production and metabolic processes . The precise localization of this compound can significantly impact its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid typically involves the hydroboration of suitable precursors. One common method is the hydroboration of 2,4-difluorostyrene followed by oxidation to introduce the hydroxymethyl group. The reaction conditions often involve the use of borane reagents and subsequent oxidation with hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their properties, such as binding affinity and selectivity .
Medicine: The compound’s ability to form stable boronate esters with diols makes it useful in the design of enzyme inhibitors and diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties .
Comparison with Similar Compounds
4-(Hydroxymethyl)phenylboronic acid: Similar structure but lacks the fluorine atoms, resulting in different reactivity and binding properties.
2,4-Difluoro-3-formylphenylboronic acid: Similar structure but with a formyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness: 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid is unique due to the presence of both fluorine atoms and a hydroxymethyl group. This combination enhances its reactivity and binding properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
[2,4-difluoro-3-(hydroxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,11-13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTLVFMQQQBEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)CO)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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